molecular formula C17H18N4O3S2 B12213337 N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12213337
M. Wt: 390.5 g/mol
InChI Key: GSJADFCNRQDIKE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N4O3S2/c1-21-16(14-5-4-8-25-14)19-20-17(21)26-10-15(22)18-11-6-7-12(23-2)13(9-11)24-3/h4-9H,10H2,1-3H3,(H,18,22)

InChI Key

GSJADFCNRQDIKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CS3

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanism of action, and therapeutic applications.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving the condensation of 3,4-dimethoxybenzaldehyde with appropriate thiophene derivatives and triazole intermediates. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that compounds containing a triazole moiety exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown activity against various cancer cell lines. A study reported that triazole derivatives can induce apoptosis in cancer cells through the inhibition of cell cycle progression and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)18.76Apoptosis induction
Compound BA549 (Lung)22.45Cell cycle arrest
This compoundHeLa (Cervical)TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain thiophene-containing compounds exhibit antibacterial activity against resistant strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (MRSA)7.14 µg/mL
Escherichia coli6.62 µg/mL

The biological activity of this compound is believed to involve interaction with specific molecular targets. Molecular docking studies suggest that it may inhibit enzymes such as tyrosine kinases involved in cancer progression . The presence of the triazole ring enhances its ability to form hydrogen bonds with target proteins, thereby increasing its potency.

Case Studies

  • Anticancer Efficacy : In vitro studies on HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Antibacterial Properties : Clinical isolates of MRSA showed significant susceptibility to the compound in disk diffusion assays, highlighting its potential as a therapeutic agent against antibiotic-resistant infections.

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